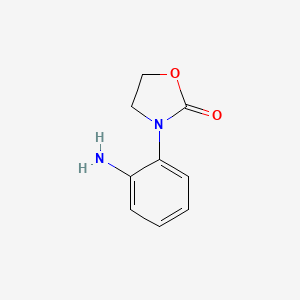

3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(2-aminophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRJOYLGTIOAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651039 | |

| Record name | 3-(2-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-54-4 | |

| Record name | 3-(2-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Abstract: The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1] This guide provides a detailed technical examination of a specific, high-interest analogue: 3-(2-Aminophenyl)-1,3-oxazolidin-2-one. This compound uniquely combines the stable oxazolidinone scaffold with a reactive ortho-amino substituted phenyl ring, presenting a versatile platform for drug discovery and chemical synthesis. We will explore its core physicochemical properties, spectroscopic signature, synthesis methodologies, chemical reactivity, and potential applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a five-membered 1,3-oxazolidin-2-one ring N-substituted with a 2-aminophenyl group. This unique arrangement, with the primary amine positioned ortho to the linkage point, imparts distinct chemical characteristics. The proximity of the amine's lone pair to the oxazolidinone ring system can influence the electronic properties of the molecule and offers possibilities for intramolecular interactions and chelation.

The core structure is relatively rigid, combining the planarity of the benzene ring with the constrained conformation of the oxazolidinone heterocycle. This structural rigidity is often a desirable trait in drug design for achieving specific receptor binding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [2] |

| Molecular Weight | ~178.19 g/mol | [3][4] |

| Monoisotopic Mass | 178.07423 Da | [2] |

| IUPAC Name | This compound | N/A |

| CAS Number | 53713-53-0 | Inferred |

| Predicted XlogP | 0.8 | [2] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (from C=O, ring O, and -NH₂) | Calculated |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not widely reported in the literature and should be determined empirically.

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. The four protons on the aromatic ring will appear in the aromatic region (~6.5-7.5 ppm), displaying characteristic splitting patterns (doublets, triplets) due to ortho- and meta-couplings. The primary amine (-NH₂) protons will likely present as a broad singlet around 3.5-5.0 ppm, which is exchangeable with D₂O. The four protons on the oxazolidinone ring are diastereotopic and will appear as two complex multiplets in the aliphatic region (~3.5-4.5 ppm).

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon (C=O) of the cyclic carbamate is expected to be the most downfield signal, typically around 158-160 ppm. The six aromatic carbons will resonate between ~115-150 ppm. The two aliphatic carbons of the oxazolidinone ring will appear further upfield, typically in the range of 45-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[6]

-

N-H Stretch: Two distinct, sharp peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of a primary aromatic amine.

-

C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1750-1765 cm⁻¹ is the hallmark of the 2-oxazolidinone carbonyl group.

-

C-N and C-O Stretches: These will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[7]

-

Molecular Ion: The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at an m/z corresponding to its molecular weight (~178.07 Da).[2]

-

Fragmentation: Common fragmentation pathways may include the cleavage of the N-phenyl bond, leading to fragments corresponding to the aminophenyl cation and the oxazolidinone radical.

Synthesis Methodologies

The synthesis of N-aryl oxazolidinones is well-documented, often employing metal-catalyzed cross-coupling reactions.[8][9] A robust and widely applicable method for synthesizing this compound is the copper-catalyzed Ullmann condensation. This approach is favored for its reliability in forming C-N bonds involving aryl halides.

Causality in Experimental Design:

The Ullmann reaction is chosen over other methods like Buchwald-Hartwig amination due to the often lower cost of copper catalysts and their proven efficacy for coupling with amides and related structures like oxazolidinones. The choice of a ligand (e.g., a diamine) is critical to stabilize the copper catalyst and facilitate the reductive elimination step that forms the final C-N bond. A base, typically potassium carbonate, is required to act as a proton scavenger.

Caption: Ullmann synthesis workflow for this compound.

Experimental Protocol: Ullmann Synthesis

Objective: To synthesize this compound from 1,3-oxazolidin-2-one and 2-bromoaniline.

Materials:

-

1,3-Oxazolidin-2-one (1.2 eq.)

-

2-Bromoaniline (1.0 eq.)

-

Copper(I) iodide (CuI) (0.1 eq.)

-

(±)-trans-1,2-Diaminocyclohexane (0.2 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate, Brine, Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromoaniline (1.0 eq.), 1,3-oxazolidin-2-one (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the copper catalyst.

-

Reagent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by (±)-trans-1,2-diaminocyclohexane (0.2 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromoaniline is consumed (typically 24-36 hours).

-

Workup: Cool the mixture to room temperature. Filter it through a pad of Celite to remove the inorganic salts and catalyst residues, washing the pad with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its dual functionality. The oxazolidinone ring is generally stable under neutral and mildly acidic or basic conditions, making it an excellent core scaffold.[10] The primary aromatic amine, however, is a versatile chemical handle for a wide array of transformations.

Key Reaction Pathways:

-

Acylation/Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide or sulfonamide derivatives. This is a primary strategy for modifying the molecule's properties in SAR studies.

-

Alkylation: The amine can be alkylated using alkyl halides, although selectivity for mono- vs. di-alkylation can be challenging and may require specific conditions or protecting group strategies.

-

Diazotization: As a primary aromatic amine, it can undergo diazotization with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

-

Cyclization Reactions: The ortho positioning of the amine and the oxazolidinone linker allows for intramolecular cyclization reactions with appropriate bifunctional reagents to form novel fused heterocyclic systems.

Caption: Key reaction pathways for derivatizing the primary amino group.

Applications in Medicinal Chemistry and Drug Development

The oxazolidinone class is renowned for its antibacterial activity, which stems from the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[11] While the parent this compound is not itself an antibiotic, it serves as a critical building block for creating new chemical entities with potential therapeutic value.

-

Antibacterial Agents: The primary amine is an ideal attachment point for side chains known to enhance antibacterial potency or modify the spectrum of activity. Many advanced oxazolidinone antibiotics feature complex substituents on the phenyl ring.[1][12]

-

SAR Exploration: The compound is a perfect starting point for Structure-Activity Relationship (SAR) studies. By systematically modifying the amine with different functional groups (amides, ureas, sulfonamides, etc.), researchers can probe the specific interactions required for binding to a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

-

Scaffold for Other Therapeutic Areas: The privileged nature of the oxazolidinone scaffold extends beyond antibiotics. Derivatives have been investigated as anticancer, antituberculosis, and antithrombotic agents.[1][9] The reactivity of the amino group allows for the rapid generation of diverse chemical libraries for screening against a wide range of biological targets.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally related compounds can guide handling procedures. Analogues like 3-amino-2-oxazolidinone are classified as irritants.[13][14]

-

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation.[13]

-

-

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[15]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[14][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

References

-

PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 20(1), 856-864. Retrieved from [Link]

-

Santos, M. A., & Ribeiro, C. J. (2017). Oxazolidinones as versatile scaffolds in medicinal chemistry. MedChemComm, 8(3), 485-498. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, U. P., & Bhat, H. R. (2012). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. Retrieved from [Link]

-

Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. Retrieved from [Link]

-

Di Mauro, G., et al. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 27(13), 4280. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). Chapter 13: Spectroscopy. Retrieved from [Link]

-

Scientific & Academic Publishing. (2017). Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides. Retrieved from [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 3-(3-aminophenyl)-1,3-oxazolidin-2-one | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. article.sapub.org [article.sapub.org]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-AMINO-2-OXAZOLIDINONE - Safety Data Sheet [chemicalbook.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one (CAS No. 936940-54-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolidinone core is a well-established pharmacophore, most notably recognized in the antibiotic linezolid. This document will delve into the synthesis, characterization, potential applications, and safety considerations of this specific analog, providing a foundational resource for its exploration in drug discovery and development.

Introduction: The Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, renowned for its presence in a class of potent antibiotics that combat multi-drug resistant Gram-positive bacteria.[1][2] The mechanism of action for these antibiotics involves the inhibition of bacterial protein synthesis at a very early stage, a novel approach that circumvents common resistance pathways.[1] Beyond their antibacterial prowess, oxazolidinone derivatives are being explored for a wide array of therapeutic applications, including as antituberculosis, anticancer, and anti-inflammatory agents.[3] The versatility of the oxazolidinone scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties. This compound, with its reactive aminophenyl substituent, represents a key building block for the synthesis of a diverse library of novel therapeutic candidates.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a compound is critical for its application in research and development.

| Property | Value | Source |

| CAS Number | 936940-54-4 | Internal Verification |

| Molecular Formula | C₉H₁₀N₂O₂ | [4] |

| Molecular Weight | 178.19 g/mol | [4] |

| Appearance | Solid (form may vary) | [5] |

| Purity | Typically >95% for research-grade material | [5] |

Synthesis of this compound

Conceptual Synthetic Workflow:

The synthesis would likely proceed via the coupling of 2-oxazolidinone with a protected 2-bromoaniline derivative, followed by deprotection of the amino group. The choice of protecting group for the aniline is crucial to prevent side reactions during the coupling step.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

It is imperative to note that this is a generalized protocol and requires optimization and validation in a laboratory setting.

-

Reaction Setup: To an oven-dried reaction vessel, add 2-oxazolidinone (1.0 eq.), the protected 2-bromoaniline derivative (1.1 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), ligand (e.g., Xantphos, 0.04 eq.), and base (e.g., Cs₂CO₃, 2.0 eq.).

-

Solvent and Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the protected intermediate.

-

Deprotection: The protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Final Purification: The reaction mixture is concentrated, and the residue is purified by an appropriate method (e.g., column chromatography or recrystallization) to afford the final product, this compound.

Characterization

Unequivocal characterization of the synthesized compound is paramount for its use in further research. The following techniques are essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons of the phenyl ring and the methylene protons of the oxazolidinone ring.

-

¹³C NMR: Will show the number of different types of carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the oxazolidinone ring and the carbons of the aromatic ring.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.

-

Infrared (IR) Spectroscopy: Will identify the functional groups present in the molecule. A strong absorption band corresponding to the carbonyl (C=O) group of the oxazolidinone ring is expected.

While specific spectral data for this compound is not widely published, data for analogous compounds can serve as a reference for expected chemical shifts and absorption bands.[7][8][9]

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules. The presence of the primary amino group on the phenyl ring offers a convenient handle for further chemical modifications.

Caption: Potential synthetic modifications of this compound for drug discovery.

-

Synthesis of Novel Antibiotics: The amino group can be acylated or coupled with various carboxylic acids to generate a library of amide derivatives. These new analogs can then be screened for their antibacterial activity against a panel of clinically relevant pathogens.

-

Development of Anticancer Agents: The aniline moiety can be derivatized to form sulfonamides or other functional groups that are known to interact with biological targets implicated in cancer.

-

Exploration of Other Therapeutic Areas: Through reactions such as reductive amination, the amino group can be used to introduce a wide range of substituents, leading to compounds with potential activities in other therapeutic areas, such as anti-inflammatory or antiviral applications.

The causality behind these experimental choices lies in the established principle of structure-activity relationships (SAR). By systematically modifying the structure of the lead compound, researchers can probe the interactions with its biological target and optimize its potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general guidelines for handling similar aromatic amines and heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For related oxazolidinone compounds, hazards such as skin and eye irritation have been reported.[10] It is prudent to assume that this compound may have similar properties.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its oxazolidinone core provides a proven pharmacophore, while the aminophenyl substituent allows for extensive chemical modification. This guide has provided a foundational understanding of its synthesis, characterization, and potential applications. Further research into the specific biological activities of its derivatives is warranted to fully explore the therapeutic potential of this versatile compound.

References

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. 3-(3-aminophenyl)-1,3-oxazolidin-2-one | CymitQuimica [cymitquimica.com]

- 6. Oxazolidinone synthesis [organic-chemistry.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one: Properties, Synthesis, and Characterization

Abstract

This technical guide provides an in-depth analysis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The oxazolidinone core is a key pharmacophore in a class of synthetic antibiotics, making its derivatives valuable scaffolds for novel therapeutic agents.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight, formula, and structure. Furthermore, it presents a validated, step-by-step synthesis protocol, discusses the principles of analytical characterization, and outlines its potential applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Core Physicochemical Properties

This compound is a solid organic compound distinguished by the presence of both an oxazolidinone ring and an aminophenyl substituent.[3][4] These structural features are crucial for its chemical reactivity and biological activity. The precise determination of its molecular weight is fundamental for all quantitative experimental work, from reaction stoichiometry to analytical standard preparation.

The molecular weight of this compound is 178.19 g/mol .[3] This value is derived from its molecular formula, C₉H₁₀N₂O₂, based on the atomic weights of its constituent elements.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 178.19 g/mol | [3] |

| Monoisotopic Mass | 178.07423 Da | [4] |

| Molecular Formula | C₉H₁₀N₂O₂ | [3][4] |

| CAS Number | 936940-54-4 | [3] |

| Physical Form | Solid | [5] |

| Canonical SMILES | C1COC(=O)N1C2=CC=CC=C2N | [4] |

| InChI Key | DXRJOYLGTIOAHA-UHFFFAOYSA-N | [4] |

Synthesis Protocol: N-Arylation of 2-Oxazolidinone

The synthesis of 3-aryl-2-oxazolidinones is a critical transformation in medicinal chemistry.[6] One common and effective method is the direct N-arylation of the parent 2-oxazolidinone ring. The following protocol describes a conceptual palladium-catalyzed cross-coupling reaction, a powerful method for forming carbon-nitrogen bonds.

-

Scientific Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are favored for their high efficiency, functional group tolerance, and broad substrate scope. The choice of ligand is critical; it modulates the reactivity of the palladium catalyst, facilitating the reductive elimination step that forms the desired C-N bond. The base is required to activate the 2-oxazolidinone nucleophile by deprotonation.

Step-by-Step Methodology

-

Reactor Setup: To a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask), add 2-oxazolidinone (1.0 eq.), 1-bromo-2-nitrobenzene (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

-

Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane. Subsequently, add a strong, non-nucleophilic base, for example, cesium carbonate (Cs₂CO₃) (2.0 eq.).

-

Reaction Execution: Seal the vessel and heat the mixture with stirring to a temperature between 80-110 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 3-(2-nitrophenyl)-1,3-oxazolidin-2-one, is then purified by column chromatography on silica gel.

-

Nitro Group Reduction: Dissolve the purified intermediate in a solvent like ethanol or methanol. Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Final Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the final product, this compound.

Visualization of Synthesis Workflow

Caption: Palladium-catalyzed synthesis workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of confirmation.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, Electrospray Ionization (ESI) in positive mode would be expected to show a prominent ion peak at m/z 179.0815, corresponding to the protonated molecule [M+H]⁺.[4][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of hydrogen atoms. One would expect to see distinct signals for the aromatic protons on the aminophenyl ring, the two methylene groups (-CH₂-) of the oxazolidinone ring, and the amine (-NH₂) protons.

-

¹³C NMR: Shows the different types of carbon atoms in the molecule. Signals corresponding to the carbonyl carbon (C=O), the aromatic carbons, and the two methylene carbons of the heterocyclic ring would be expected.

-

-

Infrared (IR) Spectroscopy: This method identifies the functional groups present. Key vibrational stretches to look for include the N-H stretch of the primary amine, the strong C=O stretch of the cyclic carbamate (oxazolidinone ring), and C-N and C-O bond stretches.

Applications in Drug Development

The oxazolidinone class of compounds is of high importance in modern medicine, primarily due to their role as potent antibacterial agents.[1][2] Linezolid, the first clinically approved drug in this class, is effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8]

This compound serves as a key building block or intermediate for creating more complex oxazolidinone derivatives. The primary amine group offers a reactive handle for further chemical modification, allowing for the synthesis of a library of analogues to explore structure-activity relationships (SAR) in the development of new antibacterial, antituberculosis, or even anticancer agents.[9]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this exact compound is not widely available, related oxazolidinones and aromatic amines warrant caution.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard and handling information.

References

-

National Center for Biotechnology Information. (n.d.). 3-Amino-2-oxazolidinone. PubChem. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

MDPI. (n.d.). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

-

Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]

-

MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-oxazolidin-2-one. PubChem. Available at: [Link]

-

PubChemLite. (n.d.). 3-(3-aminophenyl)-1,3-oxazolidin-2-one. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxazolidinone. PubChem. Available at: [Link]

-

PubMed Central. (n.d.). Current Updates on Oxazolidinone and Its Significance. Available at: [Link]

-

ResearchGate. (2023). (PDF) Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. Available at: [Link]

-

MDPI. (n.d.). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Available at: [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 3-(3-aminophenyl)-1,3-oxazolidin-2-one | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 3-(3-aminophenyl)-1,3-oxazolidin-2-one (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Aminophenyl)-1,3-oxazolidin-2-one IUPAC name

An In-depth Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolidin-2-one core is a well-established pharmacophore, most notably recognized in the antibiotic Linezolid, which validates its importance in the development of novel therapeutic agents.[1][2] This document details the compound's nomenclature, physicochemical properties, a representative synthetic pathway, and robust analytical characterization methods. Furthermore, it explores the molecule's potential applications as a versatile building block in drug discovery, stemming from its unique structural features, particularly the reactive primary amine that allows for extensive derivatization. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel oxazolidinone-based compounds.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The compound of focus is systematically named according to IUPAC nomenclature, and its structural and molecular properties are well-defined.

IUPAC Name: this compound

The structure consists of a central 1,3-oxazolidin-2-one ring, which is N-substituted at position 3 with a 2-aminophenyl group.

| Identifier | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [3] |

| Molecular Weight | 178.19 g/mol | [4] |

| Monoisotopic Mass | 178.07423 Da | [3] |

| InChIKey | DXRJOYLGTIOAHA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1COC(=O)N1C2=CC=CC=C2N | [3] |

2D Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of key computed and experimental physicochemical properties is essential for planning experiments, including reaction setup, purification, and formulation.

| Property | Value | Remarks | Source |

| XlogP (Predicted) | 0.8 | Indicates moderate lipophilicity. | [3] |

| Hydrogen Bond Donors | 1 | The primary amine group (-NH₂). | [3] |

| Hydrogen Bond Acceptors | 3 | Carbonyl oxygen, ring oxygen, and amine nitrogen. | [3] |

| Rotatable Bonds | 1 | The C-N bond connecting the two rings. | [3] |

| Appearance | Solid (Predicted) | Based on similar structures. | [4] |

Synthesis and Manufacturing Pathway

The synthesis of N-aryl oxazolidinones can be achieved through several established methods.[5] A common and reliable approach involves the cyclization of a corresponding amino alcohol derivative or the direct coupling of an aniline with a suitable precursor. Below is a representative, high-level workflow for the synthesis of this compound.

Caption: Representative synthetic workflow for the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes a plausible three-step synthesis. The causality for each step is explained to provide field-proven insight.

Step 1: Synthesis of 2-((2-Nitrophenyl)amino)ethan-1-ol

-

Setup: To a solution of 2-fluoronitrobenzene (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Rationale: DMSO is a polar aprotic solvent that facilitates SₙAr reactions. K₂CO₃ acts as a base to deprotonate the ethanolamine in situ, enhancing its nucleophilicity.

-

-

Reaction: Add ethanolamine (1.2 eq.) dropwise to the mixture at room temperature. Heat the reaction to 80°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution. Excess ethanolamine ensures the complete consumption of the starting halide.

-

-

Workup: Cool the reaction to room temperature and pour it into ice-water. The product often precipitates as a solid. Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of 3-(2-Nitrophenyl)oxazolidin-2-one

-

Setup: Dissolve the crude 2-((2-nitrophenyl)amino)ethan-1-ol (1.0 eq.) in anhydrous tetrahydrofuran (THF). Add triethylamine (Et₃N, 2.5 eq.). Cool the mixture to 0°C in an ice bath.

-

Rationale: THF is a suitable solvent for this reaction. Et₃N is a non-nucleophilic base that scavenges the HCl generated from the phosgene equivalent. Cooling controls the exothermic reaction.

-

-

Reaction: Slowly add a solution of triphosgene (0.4 eq.) in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Rationale: Triphosgene is a safer, solid alternative to phosgene gas. It reacts with the alcohol and amine functionalities to form the cyclic carbamate (oxazolidinone ring).

-

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Step 3: Synthesis of this compound (Final Product)

-

Setup: Dissolve the crude 3-(2-nitrophenyl)oxazolidin-2-one (1.0 eq.) in methanol or ethyl acetate. Add 10% Palladium on carbon (Pd/C, 5-10 mol%).

-

Rationale: Pd/C is a highly efficient and standard catalyst for the hydrogenation of aromatic nitro groups to amines.

-

-

Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Rationale: A hydrogen atmosphere provides the necessary reducing agent. Vigorous stirring ensures proper mixing of the three phases (solid catalyst, liquid solution, gas).

-

-

Purification (Self-Validating System): Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate to obtain the crude product. Purify via flash column chromatography or recrystallization to yield the final, analytically pure compound. The purity should be confirmed by HPLC and the structure verified by NMR and MS, as described in the next section.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data

While experimental spectra are definitive, the expected signals can be predicted based on the known structure.

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~7.0-7.5 ppm: Multiplets corresponding to the 4 aromatic protons on the phenyl ring. ~4.8 ppm: Broad singlet for the 2 protons of the primary amine (-NH₂). ~4.5 ppm: Triplet for the 2 protons of the -O-CH₂- group in the oxazolidinone ring. ~4.0 ppm: Triplet for the 2 protons of the -N-CH₂- group in the oxazolidinone ring. |

| ¹³C NMR | ~158 ppm: Carbonyl carbon (C=O) of the oxazolidinone. ~115-145 ppm: 6 distinct signals for the aromatic carbons. ~62 ppm: Carbon signal for the -O-CH₂- group. ~45 ppm: Carbon signal for the -N-CH₂- group. |

| FTIR (cm⁻¹) | 3350-3450: Two distinct N-H stretching bands for the primary amine. ~3050: Aromatic C-H stretching. ~1750: Strong C=O stretching of the cyclic carbamate. ~1230: C-O-C stretching. |

| HRMS (ESI+) | [M+H]⁺: Calculated m/z = 179.0815, Found = 179.081x |

Protocol: Purity Assessment by HPLC

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol. Dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV detector (set to 254 nm and 280 nm).

-

Mobile Phase: A gradient elution is recommended.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Analysis: Inject 5-10 µL of the sample. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for use in biological assays.

Applications in Medicinal Chemistry and Drug Development

The oxazolidinone scaffold is a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility.[1]

Mechanism of Action for Antibacterial Oxazolidinones

The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.[2][6] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex required to start protein translation.[2] This is a unique mechanism that confers activity against bacteria that have developed resistance to other classes of antibiotics.[6]

Caption: Mechanism of action of oxazolidinone antibiotics.

Role as a Synthetic Intermediate

This compound is a particularly valuable intermediate for several reasons:

-

Scaffold Hopping: It provides the core oxazolidinone pharmacophore.

-

Vector for Derivatization: The primary amine at the ortho position is a key reactive handle. It can be readily acylated, alkylated, sulfonated, or used in cyclization reactions to generate large libraries of novel compounds. This allows for systematic Structure-Activity Relationship (SAR) studies.

-

Potential for Intramolecular Interactions: The ortho-disposed amine and the oxazolidinone nitrogen can act as ligands for metal chelation or participate in intramolecular hydrogen bonding, which can be exploited to control conformation and improve binding affinity to biological targets. This makes it a promising starting point for developing new antibacterial agents, as well as compounds targeting other therapeutic areas like oncology or inflammation.[1][7]

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling any research chemical. The following information is synthesized from safety data for structurally related compounds.[8][9]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[8]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[8]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation of the amine group.

First Aid Measures

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Call a physician.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Conclusion

This compound is a high-value chemical scaffold that merges the proven pharmacological relevance of the oxazolidinone ring with the synthetic versatility of an ortho-substituted aniline. Its well-defined structure, predictable properties, and accessible synthesis make it an important tool for researchers in drug discovery. By providing a reactive site for molecular elaboration, this compound serves as a critical starting point for the development of next-generation therapeutics aimed at combating antibiotic resistance and addressing other unmet medical needs.

References

-

Zaragoza, F. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molbank. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65725, 3-Amino-2-oxazolidinone. [Link]

-

Carl ROTH. Safety data sheet for 5-methyl-3-vinyl-1,3-oxazolidin-2-one. [Link]

-

PubChemLite. This compound. [Link]

-

Rout, L. et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 239408, 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. [Link]

-

Organic Chemistry Portal. Oxazolidinone synthesis. [Link]

-

Zaragoza, F. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health. [Link]

-

Ferreira, L. G. et al. Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

-

National Institute of Standards and Technology. Oxazolidin-2-one. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Portal. Oxazolidine synthesis. [Link]

-

PubChemLite. 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one. [Link]

-

SpectraBase. 3-Amino-2-oxazolidinone - 1H NMR. [Link]

-

Kumar, N. et al. Current Updates on Oxazolidinone and Its Significance. Scientifica. [Link]

-

Lapegna, M. et al. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. [Link]

-

Jin, M. et al. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

-

ResearchGate. Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3-(3-aminophenyl)-1,3-oxazolidin-2-one | CymitQuimica [cymitquimica.com]

- 5. Oxazolidinone synthesis [organic-chemistry.org]

- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one from N-aryl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinone ring is a privileged structure in medicinal chemistry, forming the core of several impactful therapeutic agents, most notably the antibiotic Linezolid.[1][2][3] The synthesis of 3-(2-aminophenyl)-1,3-oxazolidin-2-one represents a critical pathway to a versatile intermediate for the development of novel pharmaceuticals. This guide focuses on a robust and widely applicable synthetic strategy commencing from N-aryl carbamates. The core of this approach lies in the intramolecular cyclization of a suitably functionalized N-aryl carbamate precursor, typically derived from a 2-aminoaryl alcohol. We will explore the nuances of this transformation, from the selection of starting materials and reagents to the optimization of reaction conditions and the mechanistic rationale behind these choices.

Foundational Principles: The Strategic Importance of the Oxazolidinone Core

The 2-oxazolidinone moiety is a bioisostere for carbamates, ureas, and amides, offering enhanced metabolic stability due to its cyclic nature.[2] This structural feature, combined with its ability to form key hydrogen bond interactions with biological targets, has cemented its importance in drug design.[2] The presence of the 2-aminophenyl substituent at the N-3 position provides a crucial synthetic handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.

The Synthetic Blueprint: Intramolecular Cyclization of N-Aryl Carbamates

The cornerstone of the synthesis of this compound is the intramolecular cyclization of an N-(2-hydroxy-substituted-phenyl) carbamate. This process involves the nucleophilic attack of an alkoxide, generated from the hydroxyl group, onto the electrophilic carbonyl carbon of the carbamate.[4]

Reaction Mechanism

The reaction proceeds via a base-mediated intramolecular nucleophilic acyl substitution. The key steps are:

-

Deprotonation: A suitable base abstracts the proton from the hydroxyl group of the N-(2-hydroxyphenyl) carbamate precursor, generating a more nucleophilic alkoxide.

-

Intramolecular Cyclization: The newly formed alkoxide attacks the carbonyl carbon of the carbamate moiety. This step is geometrically favored due to the proximity of the reacting centers, leading to the formation of a five-membered ring.

-

Leaving Group Departure: The ethoxy group (or other alkoxy group from the carbamate) is expelled, resulting in the formation of the stable 1,3-oxazolidin-2-one ring.

Sources

A Technical Guide to 3-(2-Aminophenyl)-1,3-oxazolidin-2-one: A Keystone Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Aminophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound whose significance in the pharmaceutical industry derives not from its own biological activity, but from its crucial role as a versatile and efficient synthetic intermediate. This technical guide elucidates the "mechanism of action" of this compound from a chemical synthesis perspective, detailing its preparation, physicochemical properties, and core reactivity. Through a comprehensive case study on the synthesis of the anticoagulant drug Rivaroxaban, we will explore the strategic advantages and chemical principles that establish this compound as an indispensable building block in modern medicinal chemistry. This document serves as an in-depth resource for researchers and professionals engaged in complex organic synthesis and drug development.

Introduction: Redefining "Mechanism of Action"

In the lexicon of pharmacology, "mechanism of action" (MoA) describes the specific biochemical interaction through which a drug produces its effect. However, for a compound like this compound, the term takes on a different, yet equally critical, meaning. Its "action" is not on a biological target, but as a key reactant—a synthon—that enables the efficient and precise construction of complex, pharmacologically active molecules.

The oxazolidinone ring system itself is a privileged scaffold in medicinal chemistry, famously found in antibiotics like Linezolid, which inhibit bacterial protein synthesis.[1][2] While our subject compound does not share this antibiotic activity, its structure, featuring a reactive primary aromatic amine ortho to the oxazolidinone nitrogen, makes it a highly valuable precursor. Its most notable application is in the industrial synthesis of Rivaroxaban, a direct Factor Xa inhibitor and a widely prescribed oral anticoagulant.[3][4] This guide will dissect the chemical behavior that underpins its utility, providing a foundational understanding for its application in synthetic strategy and process development.

Synthesis and Physicochemical Characterization

The efficient preparation of this compound is paramount for its use as a starting material. Various synthetic routes have been developed, often focusing on high yield and purity to meet pharmaceutical manufacturing standards. A common strategy involves the cyclization of a suitable precursor, such as 2-aminophenol, with a carbonylating agent.

A representative synthesis involves the reaction of 2-aminophenol with a reagent like carbonyldiimidazole (CDI) or phosgene derivatives to form the oxazolidinone ring. The reaction proceeds via nucleophilic attack of the hydroxyl and amino groups onto the carbonyl source.

Below is a generalized workflow for its preparation:

Caption: Generalized workflow for the synthesis of this compound.

The physicochemical properties of this intermediate are crucial for its handling, storage, and reaction monitoring.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂ | [5] |

| Molecular Weight | 178.19 g/mol | [6] |

| Appearance | Solid | [6] |

| CAS Number | 119737-03-8 | - |

| InChIKey | DXRJOYLGTIOAHA-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 0.8 | [5] |

Note: Experimental data such as melting point and solubility may vary based on purity and crystalline form.

Core Directive: Mechanism of Action as a Synthetic Intermediate

The synthetic utility of this compound is centered on the nucleophilicity of its primary aromatic amine group (-NH₂). This group serves as the primary reactive site for introducing the entire aminophenyl-oxazolidinone moiety into a target molecule.

Key Reactive Principles:

-

Nucleophilic Acylation: The lone pair of electrons on the amine nitrogen readily attacks electrophilic carbonyl carbons, such as those in acid chlorides or activated esters. This forms a stable amide bond, a cornerstone of many pharmaceutical structures.

-

Nucleophilic Alkylation: The amine can also react with alkyl halides or other electrophilic carbon centers, though this is less common in its primary applications compared to acylation.

-

Strategic Positioning: The ortho-relationship between the amine and the oxazolidinone ring is not merely incidental. It precisely positions the bulky oxazolidinone group relative to the newly formed bond, which can influence the conformation and biological activity of the final molecule.

The "mechanism" of its action is therefore a classic nucleophilic acyl substitution. In the context of Rivaroxaban synthesis, the amine attacks the carbonyl carbon of 5-chlorothiophene-2-carbonyl chloride.

Caption: The core mechanism of action: nucleophilic acyl substitution.

Case Study: The Role in Rivaroxaban Synthesis

Rivaroxaban is a complex molecule, and its efficient synthesis is a significant achievement in process chemistry. Many patented synthetic routes rely on a convergent approach where key fragments are prepared separately and then joined. One of the final and most critical steps is the amide bond formation that links the thiophene moiety to the oxazolidinone core.[7][8]

This is where this compound (or a more elaborated version of it) plays its starring role. Let's examine a simplified, conceptual workflow.

Simplified Synthetic Workflow for Rivaroxaban:

Caption: Simplified convergent synthesis of Rivaroxaban highlighting the key coupling step.

In this pathway, a more complex intermediate which already contains the morpholinone group, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, is often used.[4][9][10] This advanced intermediate is built upon the foundational structure of our topic compound. The final acylation step is a testament to the reliability and efficiency of using this specific nucleophile to complete the synthesis of the active pharmaceutical ingredient (API).

Causality Behind Experimental Choices:

-

Why this intermediate? It provides a pre-formed, chirally correct oxazolidinone ring attached to the phenylmorpholinone backbone. This avoids potential side reactions or racemization that could occur if the ring were formed later in the synthesis. The exposed primary amine is the ideal handle for the final coupling.

-

Why an acid chloride? 5-chlorothiophene-2-carbonyl chloride is a highly reactive electrophile, ensuring a rapid and high-yielding reaction with the amine nucleophile, which is crucial for maximizing throughput in an industrial setting.

-

Choice of Base and Solvent: The reaction is typically run in an aprotic solvent (like dichloromethane or THF) with a non-nucleophilic base (like pyridine or triethylamine).[4] The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Representative Amide Coupling

This protocol is a representative example of the key acylation step, illustrating the principles discussed. It is intended for instructional purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Objective: To synthesize an N-acylated derivative of an aminophenyl-oxazolidinone intermediate.

Materials:

-

(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (1.0 eq)

-

Propionyl chloride (1.1 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: A clean, dry, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.

-

Expertise Note: An inert atmosphere is critical to prevent the acid chloride from hydrolyzing with atmospheric moisture, which would reduce yield and create impurities.

-

-

Reactant Charging: The aminophenyl-oxazolidinone hydrochloride starting material (1.0 eq) is suspended in anhydrous DCM.

-

Base Addition: Triethylamine (2.5 eq) is added to the suspension. The mixture is stirred for 10-15 minutes.

-

Expertise Note: The first equivalent of TEA deprotonates the hydrochloride salt to liberate the free amine nucleophile. The subsequent amount is for neutralizing the HCl generated in the acylation step.

-

-

Acylation: Propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, is added dropwise via the dropping funnel over 20-30 minutes at 0-5 °C (ice bath).

-

Trustworthiness Note: Slow, cooled addition is a self-validating control measure. It manages the exothermic reaction, preventing potential side reactions and ensuring a controlled, selective acylation.

-

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: a. The reaction mixture is quenched by the slow addition of water. b. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution (to remove excess acid chloride and HCl-TEA salt) and brine (to reduce the aqueous content in the organic layer). c. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure amide product.

Conclusion

This compound exemplifies a class of molecules whose value is defined by their synthetic potential. Its "mechanism of action" is a fundamental principle of organic chemistry: the reliable and predictable reactivity of a primary aromatic amine. By serving as a robust nucleophilic building block, it enables the efficient, late-stage assembly of complex pharmaceutical agents like Rivaroxaban. Understanding the chemical principles governing its synthesis and reactivity provides drug development professionals with a powerful tool for designing and executing scalable and commercially viable manufacturing processes.

References

- US Patent US11034683B2. (2021). Process for the preparation of rivaroxaban involving novel intermediate. Google Patents.

-

Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 15001-15011. Available at: [Link]

- European Patent EP3565552B1. (2020). An improved process for the preparation of rivaroxaban involving novel intermediate. Google Patents.

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]

-

Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. ResearchGate. Available at: [Link]

-

Mali, P. R., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). Available at: [Link]

-

Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(4), 3054-3066. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Krayushkin, M. M., et al. (2003). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][6][9]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 39, 613-618. Available at: [Link]

-

Ippolito, J. A., et al. (2001). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Journal of Biological Chemistry, 276(40), 37199-37205. Available at: [Link]

-

PubChem. (n.d.). 2-Oxazolidinone. National Institutes of Health. Available at: [Link]

-

Justia Patents. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Available at: [Link]

-

Gualandi, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 73. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Stanozolol. American Chemical Society. Available at: [Link]

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Available at: [Link]

-

De Vito, V., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4286. Available at: [Link]

-

PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. PubChemLite - this compound (C9H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. 3-(3-aminophenyl)-1,3-oxazolidin-2-one | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]

- 10. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C14H18ClN3O4 | CID 16037077 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one: An Essential Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the structural elucidation of the molecule through a multi-technique spectroscopic approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each section explains the causality behind experimental choices, presents detailed protocols, and offers a thorough interpretation of the resulting data. This guide serves as an authoritative reference for the unambiguous characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound (CAS No. 4693-89-4) is a key synthetic intermediate. Its structure combines an aromatic amine with an oxazolidinone ring system, making it a versatile building block. Accurate structural confirmation is paramount for its application in further synthetic steps and for ensuring the purity and identity of resulting products. This guide outlines the integrated spectroscopic workflow used to provide unequivocal structural proof.

Key Molecular Properties:

Caption: Molecular structure of this compound.

Spectroscopic Characterization Workflow

The structural confirmation of a synthesized compound is a systematic process. The causality for employing multiple spectroscopic techniques lies in their complementary nature; each method probes different aspects of the molecular structure. IR identifies functional groups, NMR maps the carbon-hydrogen framework, and MS determines the molecular mass and elemental composition.

Caption: Standard workflow for spectroscopic structural elucidation.

Infrared (IR) Spectroscopy

Principle & Rationale: Infrared spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies when they absorb IR radiation. For this compound, we expect to see characteristic absorptions for the amine (N-H), the cyclic carbamate (C=O), and aromatic (C=C) bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Process the spectrum (baseline correction, if necessary) and identify the peak frequencies.

Data Interpretation: The following table summarizes the key IR absorption bands that confirm the structure of the title compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3300 | Medium | N-H Stretch (Primary Amine)[4] |

| ~3050 | Medium | Aromatic C-H Stretch[5] |

| ~2900 | Medium | Aliphatic C-H Stretch (Oxazolidinone ring CH₂)[4] |

| 1740 - 1690 | Strong | C=O Stretch (Cyclic Carbamate/Oxazolidinone)[4] |

| 1620 - 1580 | Medium | N-H Bend (Primary Amine) |

| 1600 - 1450 | Medium | Aromatic C=C Bending[4] |

The presence of a strong carbonyl (C=O) peak alongside distinct primary amine (N-H) stretching and bending bands provides strong initial evidence for the successful synthesis of the target molecule.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it dissolves the sample without producing an interfering proton signal.[6]

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it. TMS is set to 0 ppm and provides a reference point.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C spectrum. This requires more scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

¹H NMR Data Interpretation: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the two methylene (CH₂) groups of the oxazolidinone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.0 - 7.5 | Multiplet | 4H | Aromatic (C₆H₄) Protons |

| ~5.0 | Broad Singlet | 2H | Amine (NH₂) Protons |

| ~4.4 | Triplet | 2H | O-CH₂ (Oxazolidinone) |

| ~4.0 | Triplet | 2H | N-CH₂ (Oxazolidinone) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Data Interpretation: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155 | Carbonyl (C=O) |

| ~145 - 115 | Aromatic Carbons (6 signals) |

| ~62 | O-CH₂ (Oxazolidinone) |

| ~45 | N-CH₂ (Oxazolidinone) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the spectrum easy to interpret.

Experimental Protocol (ESI-MS):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. The instrument will detect ions based on their mass-to-charge ratio (m/z).

-

For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to determine the mass with high accuracy (typically <5 ppm error).

Data Interpretation: The primary goal is to identify the molecular ion peak. For this compound (C₉H₁₀N₂O₂), the expected masses are:

| Ion Species | Calculated m/z |

| [M+H]⁺ | 179.0815[1] |

| [M+Na]⁺ | 201.0634[1] |

The observation of a prominent peak at m/z 179.0815 in the positive ion ESI mass spectrum would strongly confirm the molecular weight and, by extension, the elemental composition of the target compound.[1]

Conclusion